molecular formula C13H16F3NO B12074660 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline

3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B12074660
M. Wt: 259.27 g/mol
InChI Key: DEDVODRTVFIZRM-UHFFFAOYSA-N
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Description

3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopentylmethoxy group and a trifluoromethyl group attached to an aniline core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopentylmethoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)aniline: Lacks the cyclopentylmethoxy group, affecting its lipophilicity and biological activity.

    3-(Methoxy)-5-(trifluoromethyl)aniline: Contains a methoxy group instead of a cyclopentylmethoxy group, leading to variations in steric and electronic effects.

Uniqueness

3-(Cyclopentylmethoxy)-5-(trifluoromethyl)aniline is unique due to the combination of the cyclopentylmethoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The presence of both groups enhances the compound’s versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

3-(cyclopentylmethoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)10-5-11(17)7-12(6-10)18-8-9-3-1-2-4-9/h5-7,9H,1-4,8,17H2

InChI Key

DEDVODRTVFIZRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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